1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde
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Overview
Description
1-Phenyl-2-oxabicyclo[222]octane-4-carbaldehyde is a compound that features a unique bicyclic structure with an oxirane ring fused to a phenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.
Reduction: 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-methanol.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde exerts its effects is primarily through its interaction with molecular targets in biological systems. The oxirane ring can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of the phenyl ring, offering improved metabolic stability and reduced lipophilicity.
Bicyclo[2.2.2]octane: Similar to 1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde but lacks the oxirane ring, resulting in different physicochemical properties.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with an oxirane ring and an aldehyde group. This combination provides distinct reactivity and physicochemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde |
InChI |
InChI=1S/C14H16O2/c15-10-13-6-8-14(9-7-13,16-11-13)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
InChI Key |
BNYULYZEPOQKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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